7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several important functional groups and rings, including a thiazole ring and a triazolo[1,5-a]pyrimidine ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring and a triazolo[1,5-a]pyrimidine ring . These rings are part of a larger heterocyclic scaffold, which is a common feature in many biologically active molecules .Scientific Research Applications
Heterocyclic Compound Synthesis
One line of research focuses on the synthesis of novel heterocyclic compounds. For example, novel [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives were synthesized and assessed for antimicrobial activity, demonstrating the potential for developing new antimicrobials (El-Agrody et al., 2001).
Antimicrobial and Antioxidant Evaluation
Another area of research involves evaluating the biological activities of synthesized compounds. A study demonstrated the synthesis of triazolopyrimidines with an examination of their antimicrobial and antioxidant activities, indicating the potential for these compounds to serve as leads for the development of new drugs (Gilava et al., 2020).
Potential Antitumor Applications
There's also interest in the antitumor potential of these compounds. Research into structural analogs of antituberculous agents synthesized through multi-component condensations showed promise for tuberculostatic activity, highlighting a route for developing new antituberculosis therapies (Titova et al., 2019).
Synthesis of Polyheterocyclic Systems
Efforts to create new polyheterocyclic systems with a triazine moiety have led to compounds with notable antimicrobial activity, illustrating the potential for these structures in developing antimicrobial agents (Abdel-Monem, 2010).
Exploration of Spiro Derivatives
Research on spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine showcased innovative synthetic approaches and the potential for these compounds in medicinal chemistry, offering a new avenue for drug development (Gladkov et al., 2018).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications, as well as the development of synthesis methods for this and similar compounds . The thiazole scaffold is present in more than 18 FDA-approved drugs, suggesting that this compound could have potential applications in drug development .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways, potentially activating or inhibiting enzymes or stimulating or blocking receptors .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Some thiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities . Additionally, certain compounds have demonstrated potent effects on human tumor cell lines .
Action Environment
The chemical properties of thiazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6OS/c1-9-12(14(24)22-16-18-6-7-25-16)13(10-2-4-11(17)5-3-10)23-15(21-9)19-8-20-23/h2-8,13H,1H3,(H,18,22,24)(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIISHCEVYWNKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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